REACTION_SMILES
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[C:12](#[N:13])[CH2:14][C:15](=[O:16])[OH:17].[CH3:18][CH:19]([N:20]=[C:21]=[N:22][CH:23]([CH3:24])[CH3:25])[CH3:26].[Cl:1][c:2]1[c:3]([NH2:4])[cH:5][c:6]([O:10][CH3:11])[c:7]([Cl:9])[cH:8]1.[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1>>[Cl:1][c:2]1[c:3]([NH:4][C:15]([CH2:14][C:12]#[N:13])=[O:16])[cH:5][c:6]([O:10][CH3:11])[c:7]([Cl:9])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N=C=NC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(N)c(Cl)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COc1cc(NC(=O)CC#N)c(Cl)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |